1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile
Description
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-6H2 |
InChI Key |
HJRWSJKYOLDONN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile typically involves the reaction of 6-bromopyridine with cyclobutanone in the presence of a suitable base and a cyanide source. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Cyanide Source: Sodium cyanide or potassium cyanide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures, typically around 80-100°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., sodium methoxide, ammonia), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Oxidized pyridine derivatives.
Reduction Reactions: Primary amines.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carbonitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyridine Derivatives
1-(5-Bromo-2-pyridinyl)cyclobutanecarbonitrile (CAS: 485828-81-7)
- Structural Difference : Bromine at the 5-position of the pyridine ring instead of the 6-position.
- Implications : Altered electronic effects due to positional isomerism may influence reactivity in cross-coupling reactions (e.g., Suzuki couplings).
- Synthetic Route : Likely synthesized via palladium-catalyzed coupling, similar to methods in (e.g., using NaH and 1,3-dibromopropane) .
1-(6-Chloropyridin-3-yl)cyclobutane-1-carbonitrile (CAS: 485828-75-9)
- Structural Difference : Chlorine replaces bromine at the 6-position , and the substitution shifts to the 3-position of the pyridine.
- Implications : Lower molecular weight (Cl vs. Br) and reduced steric bulk may enhance solubility. Chlorine’s weaker electronegativity could decrease reactivity in nucleophilic substitutions .
Heterocycle Variants
1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile (CAS: 1514316-53-0)
- Structural Difference : Thiophene replaces pyridine, with bromine at the 5-position .
- Molecular weight (242.14 g/mol) is higher due to sulfur .
Cycloalkane Modifications
1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile (CAS: 827628-15-9)
- Structural Difference : Cyclopropane replaces cyclobutane.
- Molecular weight decreases slightly (C₉H₆BrN₂, ~212 g/mol) .
1-(Bromomethyl)cyclobutane-1-carbonitrile (CID: 121552849)
Aromatic Substituent Variations
1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile
Table 1: Key Properties of Selected Compounds
Biological Activity
1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile
- CAS Number : 2169626-92-8
- Molecular Formula : C10H10BrN
- Molecular Weight : 224.1 g/mol
Synthesis
The synthesis of 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile typically involves the cyclization of a suitable precursor compound. The synthetic routes often utilize various coupling reactions, including nucleophilic substitutions and cycloadditions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile. It has shown promising activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that the compound exhibits significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism by which 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile exerts its biological effects is primarily through inhibition of key enzymes involved in bacterial cell wall synthesis and metabolic pathways. The presence of the bromine atom in the pyridine ring enhances its binding affinity to target sites, facilitating stronger interactions that disrupt normal cellular functions.
Study on Anticancer Activity
A notable study explored the anticancer potential of this compound, focusing on its effects on various cancer cell lines. The results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways.
Key Findings:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF7: 25 µM
- A549: 30 µM
These findings suggest that 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile could be developed further as a potential anticancer agent.
Research Findings
A review of literature indicates that compounds similar to 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile often exhibit diverse biological activities, including anti-inflammatory and antiviral properties. The structural features that contribute to these activities include halogenation and the presence of cyano groups, which enhance molecular interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization and halogenation steps. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce the bromopyridinyl group. Cyclobutane ring formation may utilize [2+2] photocycloaddition or strain-driven ring-closing metathesis. Optimization focuses on temperature control (60–100°C), solvent selection (e.g., DMF or THF), and catalyst loading (1–5 mol%) to maximize yield (60–85%) and minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms cyclobutane ring integrity. For example, the cyclobutane protons appear as a multiplet at δ 2.5–3.5 ppm .
- X-Ray Crystallography : Resolves steric effects of the bromopyridinyl group and ring conformation. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precision .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 277.0) .
Advanced Research Questions
Q. How does the bromine substituent on the pyridine ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination or Sonogashira reactions). Reactivity is enhanced by electron-withdrawing effects of the nitrile group, which polarizes the C-Br bond. Use ligands like XPhos (2 mol%) and K₂CO₃ as a base in toluene (80°C, 12 h) to achieve >70% conversion .
Q. What strategies mitigate steric hindrance during cycloaddition reactions involving the cyclobutane ring?
- Methodological Answer :
- Strain-Release Chemistry : Leverage ring strain in cyclobutane for [4+2] cycloadditions with dienophiles like tetrazines. Reactions proceed at room temperature in dichloromethane with 10 mol% Lewis acid catalysts (e.g., ZnCl₂) .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve regioselectivity under controlled microwave irradiation (100 W, 120°C) .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Standardized Assays : Use consistent in vitro models (e.g., HEK293 cells for kinase inhibition assays) and control for batch-to-batch compound purity (>95% by HPLC) .
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in cytotoxicity (IC₅₀ ranging from 5–50 µM) may stem from variable cell permeability .
Q. What computational methods predict the compound’s interaction with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PyRx software to simulate binding to ATP pockets (e.g., EGFR kinase). Parameters include a grid box size of 25 ų and Lamarckian genetic algorithm .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to validate binding modes .
Data Contradiction and Validation
Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to pH 1–3 buffers (HCl/NaCl) at 37°C for 24–72 h. Monitor degradation via LC-MS. For example, hydrolysis of the nitrile group to amides occurs at pH < 2, reducing stability by 40% .
- Control Experiments : Compare results with deuterated solvents (D₂O vs. H₂O) to rule out solvent-mediated degradation .
Future Research Directions
Q. What in vitro/in vivo models are recommended for evaluating the compound’s pharmacokinetics?
- Methodological Answer :
- In Vitro : Use Caco-2 cell monolayers to measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- In Vivo : Administer 10 mg/kg orally to Sprague-Dawley rats and collect plasma samples at 0–24 h. LC-MS/MS quantifies AUC (target: >500 ng·h/mL) and half-life .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
